Dimethylarsinous acid

Catalog No.
S560297
CAS No.
55094-22-9
M.F
C2H7AsO
M. Wt
122 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylarsinous acid

CAS Number

55094-22-9

Product Name

Dimethylarsinous acid

IUPAC Name

dimethylarsinous acid

Molecular Formula

C2H7AsO

Molecular Weight

122 g/mol

InChI

InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3

InChI Key

VDEGQTCMQUFPFH-UHFFFAOYSA-N

SMILES

C[As](C)O

Synonyms

dimethylarsinite, dimethylarsinous acid

Canonical SMILES

C[As](C)O

Dimethylarsinous acid, also known as [as(CH3)2(OH)] or ME2ASOH, belongs to the class of organic compounds known as organoarsinous acids. These are as-hydrocarbyl compounds with the general formula R2As(OH), where R is an organic group. Dimethylarsinous acid is soluble (in water) and a very weakly acidic compound (based on its pKa).
Dimethylarsinous acid is a methylarsinous acid.

Dimethylarsinous acid (DMA(III)), CAS 55094-22-9, is a highly reactive trivalent organoarsenical that serves as a pivotal analytical standard and toxicological probe. Unlike its stable pentavalent counterpart, dimethylarsinic acid (DMA(V)), DMA(III) is the proximate toxic intermediate in the biological methylation pathway of inorganic arsenic. In laboratory and industrial procurement, DMA(III) is specifically sourced for high-resolution arsenic speciation workflows (e.g., HPLC-ICP-MS) and in vitro cytotoxicity assays where mimicking the exact intracellular reactive species is mandatory. Its extreme susceptibility to oxidation necessitates rigorous cold-chain logistics and inert-atmosphere handling, distinguishing its procurement profile from conventional, bench-stable arsenicals [1].

Substituting DMA(III) with its pentavalent analog, DMA(V), or inorganic arsenite (iAs(III)) fundamentally compromises experimental integrity. DMA(V) is practically inert in short-term in vitro assays, exhibiting cytotoxicity thresholds orders of magnitude higher than DMA(III). Furthermore, relying on in situ cellular reduction of DMA(V) to generate DMA(III) introduces unacceptable biological variability, as reduction rates depend heavily on cell-specific glutathione and enzyme levels. For analytical speciation, failing to procure a verified, high-purity DMA(III) standard prevents the accurate calibration of HPLC-ICP-MS systems, leading to the misidentification of transient trivalent metabolites as their oxidized pentavalent artifacts [1].

Comparative Cytotoxicity in Human Lung and Bladder Cell Models

In comparative toxicological assays using human lung adenocarcinoma (A549) and bladder (T24) cells, DMA(III) demonstrates profound cytotoxicity that fundamentally separates it from its pentavalent counterpart. Real-time cell sensing studies reveal that DMA(III) is 300 to 430 times more toxic to A549 cells than dimethylarsinic acid (DMA(V)) [1]. Furthermore, its potency exceeds that of inorganic arsenite (iAs(III)). This stark contrast dictates that researchers investigating arsenic-induced carcinogenesis must procure the trivalent DMA(III) species to accurately model intracellular toxicity, as DMA(V) cannot serve as a functional substitute in direct exposure models.

Evidence DimensionRelative cytotoxicity (IC50)
Target Compound DataHighly potent (baseline for comparison)
Comparator Or BaselineDMA(V)
Quantified DifferenceDMA(III) is 300–430 times more toxic than DMA(V)
ConditionsIn vitro 72-hour real-time cell sensing in human lung (A549) and bladder (T24) cell lines

Procuring DMA(III) is essential for in vitro toxicity screening, as substituting it with the bench-stable DMA(V) will result in false-negative cytotoxicity data, directly impacting assay reproducibility.

Thermal Stability and Oxidation Kinetics for Analytical Standard Storage

The utility of DMA(III) as an analytical standard for speciation is strictly governed by its thermal and oxidative stability. Studies tracking the oxidation of DMA(III) to DMA(V) in aqueous homogenates demonstrate that while DMA(III) remains stable for up to 21 days when stored at -80 °C, storage at 0 °C results in detectable oxidation to the pentavalent form within just 24 hours[1]. This rapid degradation profile highlights why crude mixtures or improperly stored standards are unacceptable for precision HPLC-ICP-MS calibration, requiring buyers to source DMA(III) under strict cold-chain and inert-gas protocols.

Evidence DimensionTime to detectable oxidation (DMA(III) to DMA(V))
Target Compound DataStable for >21 days at -80 °C
Comparator Or BaselineDetectable oxidation within 1 day at 0 °C
Quantified Difference>20-fold increase in stability duration under ultra-low temperature storage
ConditionsAqueous homogenates / cell lysates stored at varying temperatures without thiol protectants

Informs procurement and laboratory managers that DMA(III) must be sourced from vendors guaranteeing cold-chain logistics to prevent costly analytical miscalibrations.

Intracellular Glutathione (GSH) Depletion Efficacy

DMA(III) exhibits a unique biochemical reactivity profile characterized by its rapid depletion of intracellular antioxidants, distinguishing it from inorganic arsenic species. In human bladder cancer EJ-1 cells, exposure to DMA(III) at IC50 concentrations results in a 60% reduction in intracellular glutathione (GSH) levels [1]. In stark contrast, exposure to inorganic arsenite (iAs(III)) under similar conditions actually increases GSH levels and fails to elevate highly reactive oxygen species (hROS) at the IC50 threshold [1]. This divergent mechanistic behavior confirms that DMA(III) is not merely a downstream metabolite, but a distinct oxidative stressor.

Evidence DimensionIntracellular Glutathione (GSH) levels
Target Compound Data60% reduction (DMA(III))
Comparator Or BaselineNet increase in GSH (iAs(III))
Quantified DifferenceOpposite directional effect on cellular antioxidant pool
ConditionsEJ-1 human bladder cancer cells exposed at respective IC50 concentrations

Researchers studying arsenic-induced oxidative stress must select DMA(III) over inorganic arsenite to accurately trigger the specific GSH-depletion pathways associated with methylated trivalent arsenicals.

High-Resolution HPLC-ICP-MS Calibration Standards

Due to its specific retention time and distinct mass spectrometry profile, high-purity DMA(III) is an indispensable standard for arsenic speciation analysis in environmental and biological samples. Procuring verified DMA(III) allows analytical chemists to accurately differentiate it from its rapid oxidation product, DMA(V), preventing the misquantification of toxic trivalent species in urine, water, and tissue homogenates [1].

In Vitro Carcinogenesis and Cytotoxicity Modeling

Given its >300-fold higher toxicity compared to DMA(V) in respiratory and urothelial cell lines, DMA(III) is the preferred compound for modeling the proximate toxic effects of arsenic exposure. It is specifically utilized in assays measuring glutathione depletion, DNA damage, and apoptosis, where substituting it with pentavalent or inorganic arsenicals would fail to replicate the exact intracellular mechanisms of methylated arsenic toxicity [2].

Synthesis of Thioarsenical Intermediates

In advanced organometallic and toxicological chemistry, DMA(III) serves as a critical precursor for synthesizing highly reactive thioarsenicals, such as dimethylmonothioarsinic acid (DMMTA(V)). Its defined trivalent state and reactivity with sulfur donors make it a necessary starting material for researchers mapping the complete metabolic network of organoarsenic compounds [3].

Physical Description

Solid

Other CAS

55094-22-9

Wikipedia

Dimethylarsinous acid

Dates

Last modified: 02-18-2024

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